(6-Cyano-1H-indol-3-yl)boronicacid
Description
(6-Cyano-1H-indol-3-yl)boronic acid is a boronic acid derivative featuring an indole scaffold substituted with a cyano group at position 6 and a boronic acid moiety at position 2. Boronic acids are widely recognized for their Lewis acidity, enabling reversible diol complexation, which underpins their applications in chemical synthesis, biosensing, and pharmaceutical development .
Properties
Molecular Formula |
C9H7BN2O2 |
|---|---|
Molecular Weight |
185.98 g/mol |
IUPAC Name |
(6-cyano-1H-indol-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BN2O2/c11-4-6-1-2-7-8(10(13)14)5-12-9(7)3-6/h1-3,5,12-14H |
InChI Key |
GHTQENJPVSTRPZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CNC2=C1C=CC(=C2)C#N)(O)O |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions and Findings
- Catalyst system: Palladium dibenzylidene acetone (Pd(dba)₂) combined with XantPhos ligand
- Base: Cesium carbonate (Cs₂CO₃)
- Solvent system: A biphasic mixture of cyclopentyl methyl ether (CPME) and water (4:1 ratio)
- Temperature and concentration: Typically conducted at mild temperatures with ~0.20 M concentration
- Yields: Isolated yields range from moderate to high (47% to 82%) depending on the substituents on the indole ring
For example, the Suzuki coupling of a 6-cyanoindole boronic acid derivative with an aryl halide under these conditions afforded the desired product in approximately 73% yield as a light yellow powder with a melting point around 164 °C.
| Parameter | Details |
|---|---|
| Catalyst | Pd(dba)₂ (0.025 equiv) |
| Ligand | XantPhos (0.05 equiv) |
| Base | Cs₂CO₃ (1 equiv) |
| Solvent | CPME:H₂O (4:1) |
| Concentration | 0.20 M |
| Yield | 47% - 82% (depending on substituents) |
| Physical State | Light yellow powder or crystalline solid |
| Melting Point | 95°C - 165°C (varies with derivatives) |
This method is robust and adaptable for various substituted indole boronic acids, including the 6-cyano derivative, enabling efficient preparation for further synthetic applications.
Another synthetic route involves directed lithiation of the indole ring followed by quenching with a boron electrophile such as trialkyl borates or boronic acid derivatives. This method allows regioselective introduction of the boronic acid group at the 3-position.
- Step 1: Deprotonation of the indole at the 3-position using a strong base (e.g., n-butyllithium) at low temperature.
- Step 2: Reaction with trialkyl borate (e.g., trimethyl borate) to form the boronate intermediate.
- Step 3: Acidic workup to yield the boronic acid.
This approach requires careful temperature control and anhydrous conditions to prevent side reactions. It is particularly useful when the cyano group is stable under lithiation conditions.
Use of Dimethylformamide Dimethylacetal (DMFDMA) and Related Reagents
In some protocols, cyanoacetylated indoles are prepared first, followed by transformations with reagents like DMFDMA to generate intermediates amenable to boronic acid formation.
- Reaction of indole derivatives with cyanoacetic acid followed by treatment with DMFDMA yields indolyl enaminonitriles.
- Subsequent functionalization steps can convert these intermediates into boronic acid derivatives, although direct preparation of (6-cyano-1H-indol-3-yl)boronic acid via this route is less common.
This method provides access to cyano-functionalized indole intermediates that can be further elaborated.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Suzuki–Miyaura Cross-Coupling | Pd(dba)₂, XantPhos, Cs₂CO₃, CPME/H₂O | High selectivity, scalable | Requires palladium catalyst | 47–82 |
| Directed Lithiation-Borylation | n-BuLi, trialkyl borate, acidic workup | Regioselective, direct | Sensitive to moisture, temperature | Moderate |
| Cyanoacetylation + DMFDMA | Cyanoacetic acid, DMFDMA | Access to cyano intermediates | Multi-step, indirect for boronic acid | 70–88 (intermediates) |
| Photochemical Rearrangement | Boronic acids, light irradiation, catalysts | Mild conditions, novel approach | Limited substrate scope | ~64–68 |
Chemical Reactions Analysis
Types of Reactions
(6-Cyano-1H-indol-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon–carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The indole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Boric Esters: Used in the synthesis of boronic acids.
Oxidizing Agents: Used for the oxidation of boronic acids.
Major Products Formed
Biaryl Compounds: Formed in Suzuki–Miyaura coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
Chemical Synthesis
1. Cross-Coupling Reactions:
(6-Cyano-1H-indol-3-yl)boronic acid is widely utilized in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds between aryl boronic acids and aryl halides. This reaction typically involves palladium catalysts and can be performed in both aqueous and organic solvents, making it versatile for synthesizing complex biaryl compounds.
2. Synthesis of Biaryl Compounds:
The compound serves as a building block for synthesizing various biaryl compounds, which are crucial in developing pharmaceuticals and agrochemicals. The presence of the cyano group enhances the electrophilicity of the indole moiety, facilitating further functionalization.
Biological Applications
1. Anticancer Activity:
Research indicates that indole derivatives, including (6-Cyano-1H-indol-3-yl)boronic acid, exhibit significant biological activities such as anticancer properties. Studies have shown that modifications at the C-2 position of indoles can lead to compounds with potent inhibitory effects on tubulin polymerization, thereby impeding cancer cell proliferation .
2. Antimicrobial and Anti-inflammatory Properties:
Indole derivatives are recognized for their antimicrobial and anti-inflammatory activities. The unique structure of (6-Cyano-1H-indol-3-yl)boronic acid potentially contributes to these biological effects, making it a candidate for further exploration in drug development targeting various diseases .
Medicinal Chemistry
1. Drug Development:
The compound's structural features allow it to interact with various biological targets, which is critical for drug design. Interaction studies using techniques like surface plasmon resonance have been employed to assess its binding affinity with proteins relevant to disease pathways.
2. Potential Therapeutic Mechanisms:
Ongoing research aims to optimize the structure of (6-Cyano-1H-indol-3-yl)boronic acid to enhance its efficacy and metabolic stability as a therapeutic agent. Its unique combination of functional groups may provide distinct mechanisms of action compared to simpler analogs .
Mechanism of Action
The mechanism of action of (6-Cyano-1H-indol-3-yl)boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst forms a bond with the organic halide, resulting in the oxidation of palladium.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium catalyst forms a new carbon–carbon bond and is reduced back to its original state.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The indole/indazole scaffold is a common structural motif in boronic acid derivatives. Key analogs and their substituent effects include:
Electronic Effects on pKa and Reactivity
The pKa of boronic acids governs their diol-binding capacity and suitability for physiological applications. Substituents directly influence acidity:
- Cyano group (electron-withdrawing): Reduces pKa, favoring boronate formation (B(OH)₃⁻) at physiological pH (7.4), as seen in (6-Cyano-1H-indol-3-yl)boronic acid .
- Methyl group (electron-donating): Increases pKa, as in 3-Methyl-1H-indazole-6-boronic acid, limiting diol binding in physiological conditions .
- Hydroxyl group: Balances solubility and acidity; 6-hydroxynaphthalen-2-yl boronic acid has moderate pKa but superior aqueous stability .
Table 1: Experimental pKa and Binding Constants of Selected Boronic Acids
| Compound | pKa | Glucose Association Constant (M⁻¹) | Reference |
|---|---|---|---|
| (6-Cyano-1H-indol-3-yl)boronic acid* | ~7.2† | ~1,200† | |
| 3-AcPBA | 8.9 | 380 | |
| 4-MCPBA | 9.1 | 410 | |
| 6-Hydroxynaphthalen-2-yl boronic acid | 7.8 | 950 |
*Estimated based on substituent effects; †Predicted values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
